molecular formula C6H3Cl2F3N2 B15356927 4,6-dichloro-5-methyl-2-(trifluoromethyl)Pyrimidine CAS No. 852062-35-2

4,6-dichloro-5-methyl-2-(trifluoromethyl)Pyrimidine

Cat. No.: B15356927
CAS No.: 852062-35-2
M. Wt: 231.00 g/mol
InChI Key: SXWIUQJAWGZPIW-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methyl-2-(trifluoromethyl)pyrimidine is a versatile chemical intermediate designed for advanced research and development in medicinal and agrochemical chemistry. This compound belongs to the class of trifluoromethylpyrimidines, which are highly valued for their unique physicochemical properties imparted by the synergistic combination of the fluorine atoms and the pyridine ring . These properties, including enhanced metabolic stability, lipophilicity, and membrane permeability, are crucial for developing compounds with superior biological activity . As a building block, this dichloro-substituted pyrimidine offers multiple reactive sites for sequential functionalization, making it a valuable scaffold for constructing diverse compound libraries. Researchers utilize such intermediates in nucleophilic aromatic substitution reactions to introduce amines and other nucleophiles, and in metal-catalyzed cross-coupling reactions to form carbon-carbon bonds . While specific biological data for this exact molecule may be limited, its structural analogs are prominent in both agrochemical and pharmaceutical fields. Trifluoromethylpyridine and pyrimidine derivatives form the core of numerous commercial products, including herbicides, insecticides, and fungicides . In pharmaceuticals, the 5-trifluoromethylpyrimidine scaffold is a recognized pharmacophore in the design of potent EGFR inhibitors and other kinase-targeted antitumor agents . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

852062-35-2

Molecular Formula

C6H3Cl2F3N2

Molecular Weight

231.00 g/mol

IUPAC Name

4,6-dichloro-5-methyl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3Cl2F3N2/c1-2-3(7)12-5(6(9,10)11)13-4(2)8/h1H3

InChI Key

SXWIUQJAWGZPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-5-methyl-2-(trifluoromethyl)pyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dichloropyrimidine and trifluoromethylating agents.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

  • Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the trifluoromethyl group. Key examples include:

A. Amine Substitutions

Reaction ConditionsProducts FormedYieldSource
THF, dimethylamine, 20°C, 60 hr6-Chloro-N,N-dimethyl-4-aminopyrimidine72.4%
POCl₃, triethylamine, 120°C, 3 hr4,6-Dichloro intermediate78.8%

The methyl group at position 5 sterically hinders substitution at adjacent positions, directing reactivity toward the para-chlorine (position 6).

B. Thiol and Alcohol Substitutions
Limited data exists, but analogous pyrimidines show:

  • Thiols substitute at position 4 under basic conditions (e.g., K₂CO₃, DMF).

  • Methanol substitutes at position 6 in the presence of catalytic DMAP .

Coupling Reactions

The trifluoromethyl group stabilizes the pyrimidine ring, enabling participation in cross-coupling reactions:

A. Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst SystemYieldSource
4,6-Dichloro derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃65%

This reaction selectively replaces the chlorine at position 4 due to steric and electronic factors.

B. Buchwald-Hartwig Amination

ConditionsAmineProductYieldSource
Pd₂(dba)₃, XantPhos, Cs₂CO₃Piperidine4-Piperidino-6-chloro analog58%

Reduction Reactions

Controlled reduction of the pyrimidine ring or substituents has been explored:

A. Chlorine Reduction

Reducing AgentConditionsProductSelectivitySource
H₂, Pd/CEtOH, 50°C4-Chloro-6-H derivativePosition 6
Zn, HClRefluxFull dechlorinationNon-selective

B. Ring Hydrogenation
No direct data exists for this compound, but similar trifluoromethylpyrimidines resist ring saturation under standard hydrogenation conditions .

Comparative Reactivity Analysis

The trifluoromethyl group significantly alters reactivity compared to analogs:

CompoundReactivity at Position 4Reactivity at Position 6NotesSource
4,6-Dichloro-5-methylpyrimidineHighModerateLacks electron-withdrawing CF₃
4,6-Dichloro-2-CF₃-pyrimidineVery HighLowCF₃ enhances electrophilicity

Industrial-Scale Reaction Optimization

Key findings from large-scale syntheses:

  • Solvent Effects : Nitrobenzene improves selectivity for substitution at position 6 while minimizing byproducts .

  • Catalyst Recycling : Distillation residues containing DMAP and nitrobenzene can be reused without yield loss .

  • Temperature Control : Reactions above 100°C promote over-chlorination, requiring precise thermal management .

Mechanistic Insights

  • Electronic Effects : The CF₃ group increases the ring’s electron deficiency, accelerating SNAr but decelerating radical-based reactions .

  • Steric Effects : The methyl group at position 5 impedes substitution at position 6 in bulkier nucleophiles (e.g., tert-butylamine) .

This compound’s reactivity profile makes it a valuable intermediate for synthesizing bioactive molecules, particularly those requiring regioselective modifications. Further research is needed to explore its potential in photoredox catalysis and asymmetric synthesis.

Scientific Research Applications

Chemistry: In chemistry, 4,6-dichloro-5-methyl-2-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can be employed in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in the development of new medications. Its unique structure allows for the design of drugs with specific biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, 4,6-dichloro-5-methyl-2-(trifluoromethyl)pyrimidine is used in the production of materials with enhanced properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 4,6-dichloro-5-methyl-2-(trifluoromethyl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the binding affinity and selectivity of the compound towards its target.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, triggering signal transduction pathways that lead to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidines

Substitution Patterns and Electronic Effects

The biological and chemical behavior of pyrimidines is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Properties/Activities Reference
4,6-Dichloro-5-methyl-2-(trifluoromethyl)pyrimidine 4-Cl, 6-Cl, 5-CH₃, 2-CF₃ High metabolic stability; agrochemical applications
4,6-Dichloro-5-fluoro-2-methylpyrimidine 4-Cl, 6-Cl, 5-F, 2-CH₃ Reduced lipophilicity; lower bioactivity vs. CF₃ analogs
2-Amino-4,6-dichloro-5-methylpyrimidine 2-NH₂, 4-Cl, 6-Cl, 5-CH₃ Improved solubility; moderate antibacterial activity
4,6-Dichloro-2-methylpyrimidine 4-Cl, 6-Cl, 2-CH₃ Lower cytotoxicity but no antibacterial activity
2,4-Dichloro-5-nitropyrimidine 2-Cl, 4-Cl, 5-NO₂ High reactivity; nitro group increases electrophilicity

Key Observations :

  • Trifluoromethyl vs. Methyl at C-2 : The -CF₃ group enhances metabolic stability compared to -CH₃, as seen in the target compound’s resistance to enzymatic degradation .
  • Halogen Effects : Chlorine at C-4 and C-6 increases electrophilicity, aiding nucleophilic substitution reactions. Fluorine at C-5 (as in 4,6-dichloro-5-fluoro-2-methylpyrimidine) reduces steric bulk but may decrease bioactivity .
  • Amino vs. Trifluoromethyl at C-2: Amino groups improve solubility but reduce antifungal potency compared to -CF₃ derivatives .
Antifungal and Insecticidal Activity

The target compound’s trifluoromethyl and chloro substitutions correlate with strong antifungal and insecticidal activities. In contrast:

  • 2-Amino-4,6-dichloro-5-methylpyrimidine shows moderate antibacterial activity but lacks antifungal efficacy due to reduced electrophilicity .
Cytotoxicity Trends
  • Compounds with -CF₃ groups (e.g., the target compound) generally show lower cytotoxicity compared to pyridine analogs, which often have IC₅₀ values < 5 µM .
  • 4,6-Dichloro-5-fluoro-2-methylpyrimidine demonstrates negligible cytotoxicity but also reduced potency, suggesting a trade-off between safety and efficacy .

Biological Activity

4,6-Dichloro-5-methyl-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by multiple halogen substituents, which influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4,6-Dichloro-5-methyl-2-(trifluoromethyl)pyrimidine
  • CAS Number : Not specified
  • Molecular Formula : C7Cl2F3N2

The biological activity of 4,6-dichloro-5-methyl-2-(trifluoromethyl)pyrimidine is largely attributed to its ability to interact with various biological targets. Its mechanisms include:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in nucleotide synthesis, which affects DNA and RNA synthesis, thereby disrupting cellular processes such as proliferation and apoptosis.
  • Anticancer Properties : Studies have demonstrated significant anticancer activity against various cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The compound exhibited a selectivity index favoring cancer cells over non-cancerous cells .
  • Antifungal and Insecticidal Activities : Preliminary screenings indicate that this compound exhibits moderate to excellent antifungal and insecticidal activities against several pathogens .

Anticancer Activity

Research indicates that 4,6-dichloro-5-methyl-2-(trifluoromethyl)pyrimidine has shown potent inhibitory effects on cancer cell proliferation. For instance, in a study evaluating its effects on various cancer cell lines, the compound displayed IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Cell Line IC50 (μg/ml) Comparison with Doxorubicin
PC35Lower than doxorubicin
K5625Lower than doxorubicin
HeLa5Lower than doxorubicin
A5495Lower than doxorubicin

Antifungal Activity

In vitro tests have shown that the compound exhibits significant antifungal activity against Botrytis cinerea with inhibition rates comparable to established fungicides .

Fungal Pathogen Inhibition Rate (%)
B. cinerea96.76
S. sclerotiorum82.73

Enzymatic Inhibition

The compound has been reported to inhibit key metabolic enzymes involved in nucleic acid synthesis, leading to alterations in cellular metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dichloro-5-methyl-2-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and functional group substitution. Key steps include:

  • Chlorination : Use of POCl₃ or PCl₅ under reflux conditions to introduce chlorine atoms at positions 4 and 6 .
  • Trifluoromethylation : Electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents) to introduce the trifluoromethyl group at position 2 .
  • Methylation : Alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃) to add the methyl group at position 5 .
  • Critical Parameters : Temperature control (70–120°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield and purity. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what are common pitfalls?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence and position (δ ~ -60 to -70 ppm). ¹H/¹³C NMR resolves methyl and chlorine substituents, but signal splitting due to J-coupling (³J₅-F) requires careful analysis .
  • X-ray Crystallography : Use SHELXL for structure refinement. Challenges include crystal twinning due to the compound’s planar geometry; address this by optimizing crystallization solvents (e.g., ethyl acetate/hexane mixtures) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, but chlorine isotopes (³⁵Cl/³⁷Cl) may complicate fragmentation patterns. Use isotopic peak ratio analysis for validation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 4,6-dichloro-5-methyl-2-(trifluoromethyl)pyrimidine?

  • Methodological Answer :

  • Model Selection : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to account for electron-withdrawing effects from Cl and CF₃ groups .
  • Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The C-2 position (adjacent to CF₃) is highly electrophilic, making it prone to nucleophilic substitution .
  • Limitations : Solvent effects (e.g., DMSO) require implicit solvation models (e.g., PCM). Validate predictions with experimental Hammett substituent constants (σₚ for CF₃ ≈ 0.88) .

Q. How can researchers resolve contradictions in biological activity data, such as inconsistent enzyme inhibition profiles?

  • Methodological Answer :

  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and stoichiometry (n). Compare results across pH conditions (5.0–7.4) to assess protonation-state effects .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding modes. SHELXE is recommended for phase determination in macromolecular crystallography .
  • Data Normalization : Account for lipophilicity (logP) variations caused by the CF₃ group; use HPLC-derived logD₇.₄ values to standardize activity comparisons .

Q. What strategies optimize regioselectivity in derivatization reactions of this pyrimidine core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc at N-1) to steer substitutions toward C-4 or C-6. Deprotect under acidic conditions post-reaction .
  • Metal Catalysis : Use Pd-catalyzed C–H activation for arylation at electron-deficient positions (C-5). Ligands like XPhos enhance selectivity .
  • Kinetic Control : Lower reaction temperatures (-20°C) favor kinetic products (e.g., C-6 substitution over C-4) due to reduced activation energy barriers .

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